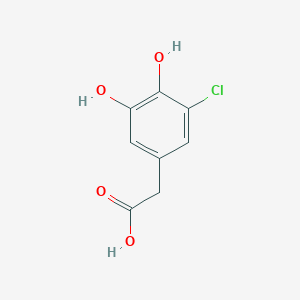

2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid

Description

2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a chloro group at position 3 and hydroxyl groups at positions 4 and 5 on the aromatic ring. The compound is of interest in pharmacological and agrochemical research due to its structural similarity to natural phenolic acids and halogenated bioactive molecules. Its synthesis typically involves bromination/demethylation reactions or substitution protocols, as seen in related compounds like 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid .

Properties

Molecular Formula |

C8H7ClO4 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

2-(3-chloro-4,5-dihydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H7ClO4/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,10,13H,3H2,(H,11,12) |

InChI Key |

DVZOIKNVMLZNTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Cl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid typically involves the chlorination of 3,4-dihydroxyphenylacetic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this synthesis include chlorine gas or sodium hypochlorite as the chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dechlorinated or fully reduced phenylacetic acid derivatives.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid" are not available within the provided search results, the available information sheds light on its properties, related compounds, and potential applications.

Chemical Information and Properties

this compound has the molecular formula . It is also identified by the CAS number 88516-94-3 . PubChem provides details on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .

Relationship to Other Compounds

This compound is structurally related to 3,4-dihydroxyphenylacetic acid, from which a series of novel Schiff base derivatives have been synthesized . These derivatives have shown potential as α-glucosidase inhibitors .

Potential Research Applications

The search results suggest potential applications in:

- Drug Discovery: As a basis for synthesizing α-glucosidase inhibitors, which are relevant in the treatment of diabetes mellitus .

- Chemical Research: As a chemical intermediate or building block for synthesizing other compounds .

- Analytical Chemistry: It can be identified and measured in minute quantities using techniques like activation analysis, which is useful in manufacturing and research requiring high purity standards .

- Pharmaceuticals: It can be used in pharmaceutical applications, such as affecting drug absorption and utilization .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chlorine atom may enhance its binding affinity to certain targets, making it a potent inhibitor or modulator of specific biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Dihydroxyphenylacetic Acids

2-(2,3-Dibromo-4,5-dihydroxyphenyl)acetic Acid (AG332841)

- Structure : Bromine at positions 2 and 3, hydroxyls at 4 and 3.

- Activity: Identified as a novel inhibitor of Enterobacteriaceae 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) with a median Tanimoto coefficient (Tc) of 0.11 against known EPSPS inhibitors, indicating low structural similarity. Unlike glyphosate (a phosphonomethylglycine), AG332841 belongs to hydroxylated phenylacetates, offering a distinct mechanism of action .

- Key Difference : Bromine substitution vs. chlorine in the target compound; AG332841 shows specificity for bacterial EPSPS, while plant EPSPS inhibitors remain unexplored .

2-(3-Bromo-4,5-dihydroxyphenyl)acetic Acid

Dichlorophenylacetic Acid Derivatives

2-(3,5-Dichlorophenyl)acetic Acid (CAS 51719-65-4)

- Structure : Chlorine at positions 3 and 4.

- Properties : Molecular weight 205.04 g/mol; used as an intermediate in agrochemicals. Lacks hydroxyl groups, reducing polarity compared to the target compound .

- Biological Role: No direct enzyme inhibition data reported, but dichlorophenyl derivatives are common in herbicide synthesis .

2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic Acid Hydrochloride

- Application: Marketed as a medicinal compound, highlighting how amino acid modifications expand therapeutic utility compared to simple halogenated phenylacetic acids .

Hydroxylated Phenylacetic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: 3,4-dihydroxyphenyl group with a propenoic acid chain.

- Activity : Potent antioxidant and anti-inflammatory agent; the conjugated double bond in the acid chain enhances electron donation capacity vs. the acetic acid moiety in the target compound .

Curvulinic Acid (2-(2-Acetyl-3,5-dihydroxyphenyl)acetic Acid)

Complex Heterocyclic Derivatives

2-(3-Chloro-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic Acid

- Structure : Chlorinated indazole fused with a cyclohexene ring.

- Application : Used in kinase inhibitor synthesis; the fused ring system improves target binding affinity but reduces solubility compared to simpler phenylacetic acids .

[5-(4-Chlorophenyl)-[1,3,4]oxadiazol-2-yl]acetic Acid

- Structure : Oxadiazole ring linked to a chlorophenyl group.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Biological Activity

2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid (also referred to as 3-chloro-4,5-dihydroxyphenylacetic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenolic moiety with hydroxyl groups that contribute to its biological activity. The presence of the chlorine atom enhances its lipophilicity and may influence its interaction with biological targets.

1. Antioxidant Activity

Research indicates that derivatives of dihydroxyphenylacetic acids exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in oxidative stress-related diseases. For instance, studies have shown that dihydroxyphenylacetic acid derivatives possess higher radical scavenging activities compared to standard antioxidants like ascorbic acid .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism appears to involve the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .

3. Antidiabetic Activity

Recent studies have explored the α-glucosidase inhibitory effects of various derivatives of dihydroxyphenylacetic acid, suggesting potential applications in managing type II diabetes mellitus. For example, certain Schiff base derivatives derived from dihydroxyphenylacetic acid exhibited IC50 values significantly lower than acarbose, a standard antidiabetic drug . This suggests that these compounds may effectively reduce postprandial hyperglycemia.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups in the compound facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Enzymatic Activity : The compound's ability to inhibit α-glucosidase suggests that it interferes with carbohydrate metabolism, thereby reducing glucose absorption in the intestines.

- Modulation of Inflammatory Pathways : By affecting NF-κB signaling, this compound can modulate the expression of various inflammatory mediators.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | High radical scavenging activity | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Antidiabetic | Strong α-glucosidase inhibition |

Case Study: Antidiabetic Potential

A study synthesized a series of Schiff base derivatives from this compound. Among these derivatives, several demonstrated excellent α-glucosidase inhibition with IC50 values ranging from 12.84 µM to 20.35 µM, significantly outperforming acarbose (IC50 = 873.34 µM). This highlights the potential for developing new antidiabetic agents based on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.